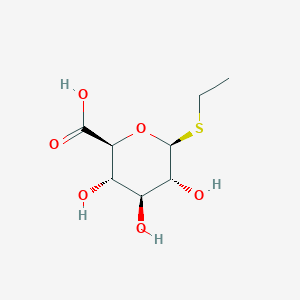

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is a compound structurally related to 1,2,3,4-tetrahydro-9-acridinamine (THA, tacrine). Its significance lies in its potential therapeutic applications, particularly in the context of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and its action in various memory impairment models in animals (Shutske et al., 1989).

Synthesis Analysis

The synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ols involves starting from 9-carboxamido derivatives. A specific synthesis method leading to the formation of derivatives like 9-amino-2-hydroxyacridine has been described, showcasing the versatility and various pathways available in the synthesis of these compounds (Giudice et al., 1997).

Molecular Structure Analysis

The molecular structure and reactivity of 9-Amino-1,2,3,4-tetrahydroacridine (THA) and its derivatives have been analyzed using theoretical MO approaches. These studies have shown the stability of ring nitrogen protonated forms and lack of reactivity of the amino group in both basic and protonated forms, influenced by electron delocalization (Pop et al., 1989).

Chemical Reactions and Properties

9-Amino-1,2,3,4-tetrahydroacridine demonstrates interesting chemical properties, such as the ability to block potassium channels in myocardial cells, indicating a potential for influencing cardiac function (Osterrieder, 1987). Furthermore, it shows a significant interaction with erythrocyte membrane proteins, indicating its interaction with cellular components (Palmieri & Butterfield, 1990).

Physical Properties Analysis

The physical properties of aminoacridine derivatives have been characterized through various methods, including FT-IR, NMR, mass-spectral, and elemental analysis. These studies have helped in understanding the amine-imine tautomerism and internal charge transfer phenomena within the molecules (El‐Sheshtawy et al., 2019).

Chemical Properties Analysis

The chemical properties of 9-Amino-1,2,3,4-tetrahydroacridine include its ability to intercalate into DNA, as evidenced by studies involving spin-lattice relaxation time measurements and the investigation of its binding modes (Dinesen et al., 1990). This property is crucial for understanding its interaction with biological molecules.

Scientific Research Applications

Synthetic Chemistry Applications

The chemical compound 9-Methylacridine, related to the class of compounds including 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, has been utilized in ligand-promoted alkylation reactions. This process is important for the synthesis of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids, demonstrating the compound's utility in the modification of molecular structures for various synthetic applications (Ru‐Yi Zhu et al., 2014).

Disease Management

Substituted tetrahydroacridine derivatives have shown promise as antidiabetic agents. Specifically, derivatives hybridized at their position 9 with heterocycles or sulfa drugs have demonstrated significant improvements in biochemical markers and histopathological examinations in diabetic rats, suggesting potential applications in diabetes management (Rehab M Abdel Megeed et al., 2017).

Molecular Studies

Aminoacridine derivatives have been explored for their potential in treating Alzheimer's disease through their role as acetylcholinesterase inhibitors. The structure-activity relationships (SAR) of these compounds provide insights into their inhibitory mechanisms, suggesting applications in neurodegenerative disease treatment (M. Recanatini et al., 2000).

Drug Delivery and Solubility Enhancement

The interaction of 9-Aminoacridine with cyclodextrins has been studied to enhance the bioavailability and solubility of pharmaceutical drugs. This research indicates the potential of cyclodextrins as carriers to improve the delivery and effectiveness of aminoacridine-based drugs (C. Manivannan et al., 2013).

properties

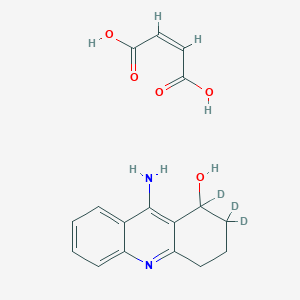

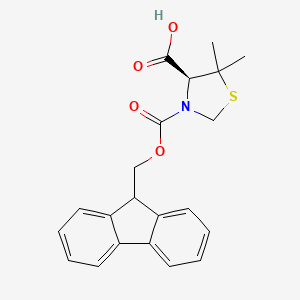

IUPAC Name |

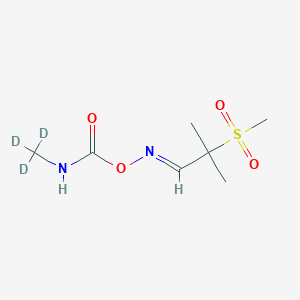

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-DPIYXFFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)